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The table below summarizes the key parameters and software used in docking studies against the InhA

enzyme, as reported in recent research.

Protocol .
Common Tools & Parameters Description & Purpose
Component
Protein PDB IDs: 1ZID, 4TZK, 1BVR, 4BQP [1] [2] Starting crystal structure of InhA, often
Preparation [3] with NADH cofactor.
Software: AutoDock Tools, BIOVIA Remove water molecules, add polar
Discovery Studio, UCSF Chimera [1] [2] hydrogens, assign Kollman charges.
[4]
Ligand Source: PubChem, ZINC [2] [3] Obtain 3D ligand structures.

Preparation

Software: OpenBabel, BIOVIA Discovery
Studio, AutoDock Tools [1] [2]

Grid Box Setup  Software: AutoDock Tools, AutoDock Vina
[1] [4]

Center (example): X=-8.411, Y=38.576,
Z=11.141 A [1]

Convert to PDB/PDBQT, define
rotatable bonds, add Gasteiger
charges.

Defines the search space for docking.

Coordinates based on known active
site.
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Protocol L

Common Tools & Parameters Description & Purpose
Component

Size (example): 20x20x20 A3 [1] Ensures entire binding pocket is

encompassed.

Docking Software: AutoDock Vina [5] [6] [1] Commonly used docking program.
Execution

Exhaustiveness: 8 (Vina default) Search thoroughness; higher values

may be used for accuracy.

Number of Poses: 9-10 (Vina default) Conformations generated per ligand.

Workflow for InhA Docking Studies

The following diagram outlines the typical workflow for a molecular docking study, integrating the protocol

components above.
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Advanced Docking Considerations

To enhance the accuracy and reliability of your docking studies, consider these advanced methodologies

highlighted in recent research:

¢ Accounting for Protein Flexibility: Standard "rigid" docking may not capture the full dynamics of the
protein. Advanced methods use Multiple Receptor Conformations from molecular dynamics (MD)
simulations to create a Fully-Flexible Receptor (FFR) model, providing a more realistic docking
environment [7] [8].

e Post-Docking Optimization and Scoring: The binding pose with the best (most negative) score may
not always be the most biologically accurate [5]. Using semi-empirical quantum chemistry methods
like PM6-DH2 to refine docking poses and recalculate interaction energies can help retrieve the true
bioactive conformation [5].

e Validation and Free Energy Calculations: Run an MD simulation (e.g., 100 ns) on your top
protein-ligand complexes to confirm they remain stable under dynamic conditions [6]. Use methods
like MMIGBSA to calculate the binding free energy from the MD trajectory, which often correlates
better with experimental activity than docking scores alone [6] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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